

Application Notes: Adrixetinib and Venetoclax Combination Therapy in AML Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Adrixetinib*

Cat. No.: *B10856184*

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Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. While the BCL-2 inhibitor Venetoclax, particularly in combination with hypomethylating agents, has significantly improved outcomes for AML patients unfit for intensive chemotherapy, primary and acquired resistance remains a major clinical challenge.[1] Overexpression of anti-apoptotic proteins like MCL-1 and the activation of pro-survival signaling cascades are key mechanisms of Venetoclax resistance.

Adrixetinib (Q702) is a potent, orally administered, selective inhibitor of the AXL, MER, and CSF1R tyrosine kinases.[2] The expression of AXL and MER (TAM family kinases) is associated with poor prognosis in AML.[3][4] These kinases drive pro-survival signaling, contributing to chemoresistance. This note describes the scientific rationale and preclinical evidence for combining **Adrixetinib** with Venetoclax to synergistically target AML cells and overcome resistance. Preclinical studies have demonstrated that AXL/MER inhibition is effective as a single agent and shows synergistic activity in combination with Venetoclax in various AML models, including those resistant to Venetoclax.[3]

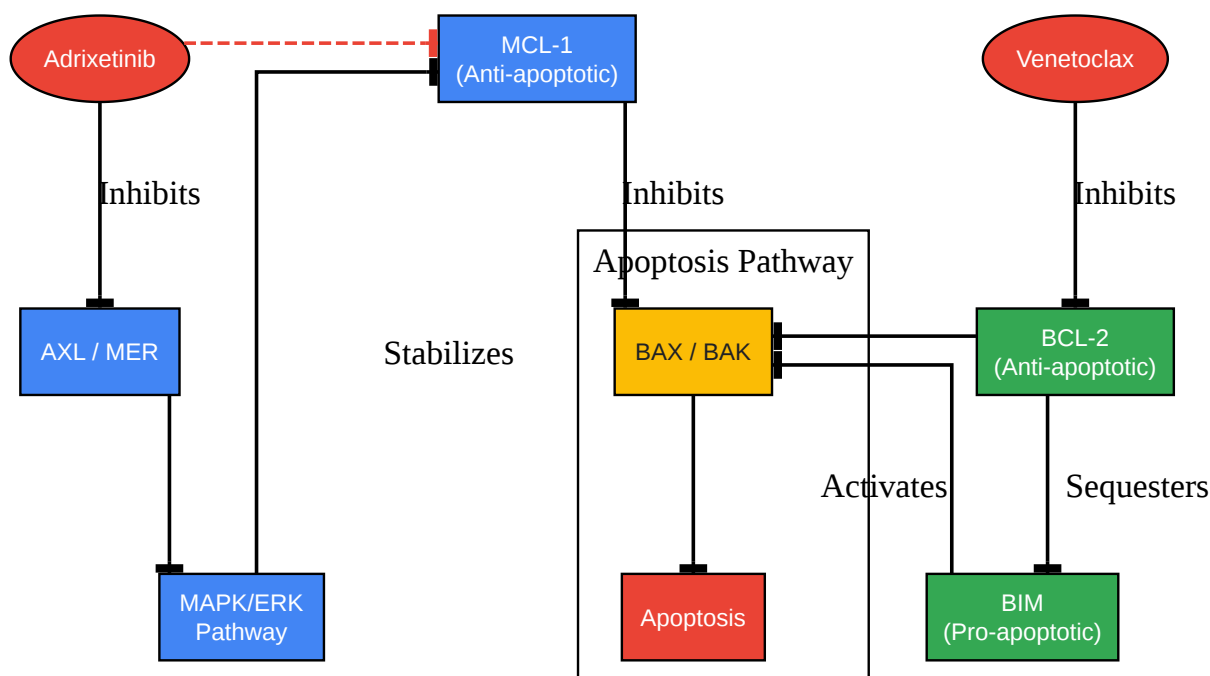
Mechanism of Action

Adrixetinib (Q702): **Adrixetinib** simultaneously targets three key tyrosine kinases:

- AXL and MER: These receptor tyrosine kinases, when activated by their ligand Gas6, promote leukemia cell survival, proliferation, and resistance to apoptosis by activating downstream pathways such as PI3K/AKT and MAPK/ERK. The MAPK/ERK pathway is known to stabilize the anti-apoptotic protein MCL-1, a primary driver of Venetoclax resistance.[5]
- CSF1R: This kinase is crucial for the survival and differentiation of macrophages. By inhibiting CSF1R, **Adrixetinib** can modulate the tumor microenvironment, targeting supportive signals for AML cells and potentially enhancing anti-leukemia immune responses. [3]

Venetoclax (ABT-199): Venetoclax is a BH3-mimetic that selectively binds to the anti-apoptotic protein BCL-2. In cancer cells, BCL-2 sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for initiating mitochondrial apoptosis. By binding to BCL-2, Venetoclax releases these pro-apoptotic proteins, triggering caspase activation and programmed cell death.[6]

Synergistic Rationale: The combination of **Adrixetinib** and Venetoclax is designed to attack AML cells through two complementary, non-overlapping pathways. While Venetoclax directly induces apoptosis by inhibiting BCL-2, **Adrixetinib** blocks the AXL/MER/CSF1R signaling axes that constitute a primary escape route for cancer cells. By inhibiting AXL/MER, **Adrixetinib** can downregulate MCL-1 expression, thereby removing a key resistance mechanism to BCL-2 inhibition and re-sensitizing AML cells to Venetoclax-induced apoptosis.[5]



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Caption: Synergistic mechanism of **Adrixetinib** and Venetoclax.

Preclinical Data

Quantitative preclinical data for the specific combination of **Adrixetinib** and Venetoclax is emerging from ongoing studies. The following tables summarize available data for **Adrixetinib** monotherapy and representative data from a mechanistically similar AXL/MERTK inhibitor (ONO-7475) in combination with Venetoclax to illustrate the potential synergy.

Table 1: Monotherapy Activity of **Adrixetinib** (Q702) in AML Cell Lines

Cell Line	IC50 (nM)
EOL-1	20
MOLM-13	110
MV4-11	200

Data derived from an abstract on a Phase 1 study of Q702.[3]

Table 2: Synergistic Anti-Leukemic Activity of AXL Inhibition with Venetoclax (Representative Data) Disclaimer: The following in vitro data was generated using the AXL/MERTK inhibitor ONO-7475, not **Adrixetinib**, and is presented as a representative example of the expected synergistic effect.

Cell Line	Treatment	% Reduction in Cell Number (72h)	% Apoptosis
MV4;11	ONO-7475 (10 nM)	~60%	Not Induced
MV4;11	Venetoclax (30 nM)	~60%	~35%
MV4;11	Combination	Potent Synergy Observed	-

Data adapted from Post et al., Haematologica, 2021, showcasing synergy in FLT3-ITD AML cells.[5][7]

Table 3: In Vivo Efficacy of AXL Inhibition with Venetoclax in AML Xenograft Models (Representative Data) Disclaimer: The following in vivo data was generated using the AXL/MERTK inhibitor ONO-7475, not **Adrixetinib**, and is presented as a representative example of the expected in vivo efficacy.

AML Model	Treatment Group	Median Survival (days)	p-value vs Control
MOLM13 Xenograft	Control (Vehicle)	16	-
MOLM13 Xenograft	Venetoclax (100 mg/kg)	18	0.001
MOLM13 Xenograft	ONO-7475 (10 mg/kg)	-	-
MOLM13 Xenograft	Combination (Venclexta + ONO-7475)	35	<0.0001

Data adapted from Post et al., Haematologica, 2021.[5][7]

Experimental Protocols

The following protocols provide a framework for evaluating the combination of **Adrixetinib** and Venetoclax in AML models.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol details how to measure the effect of **Adrixetinib** and Venetoclax, alone and in combination, on the viability of AML cell lines.

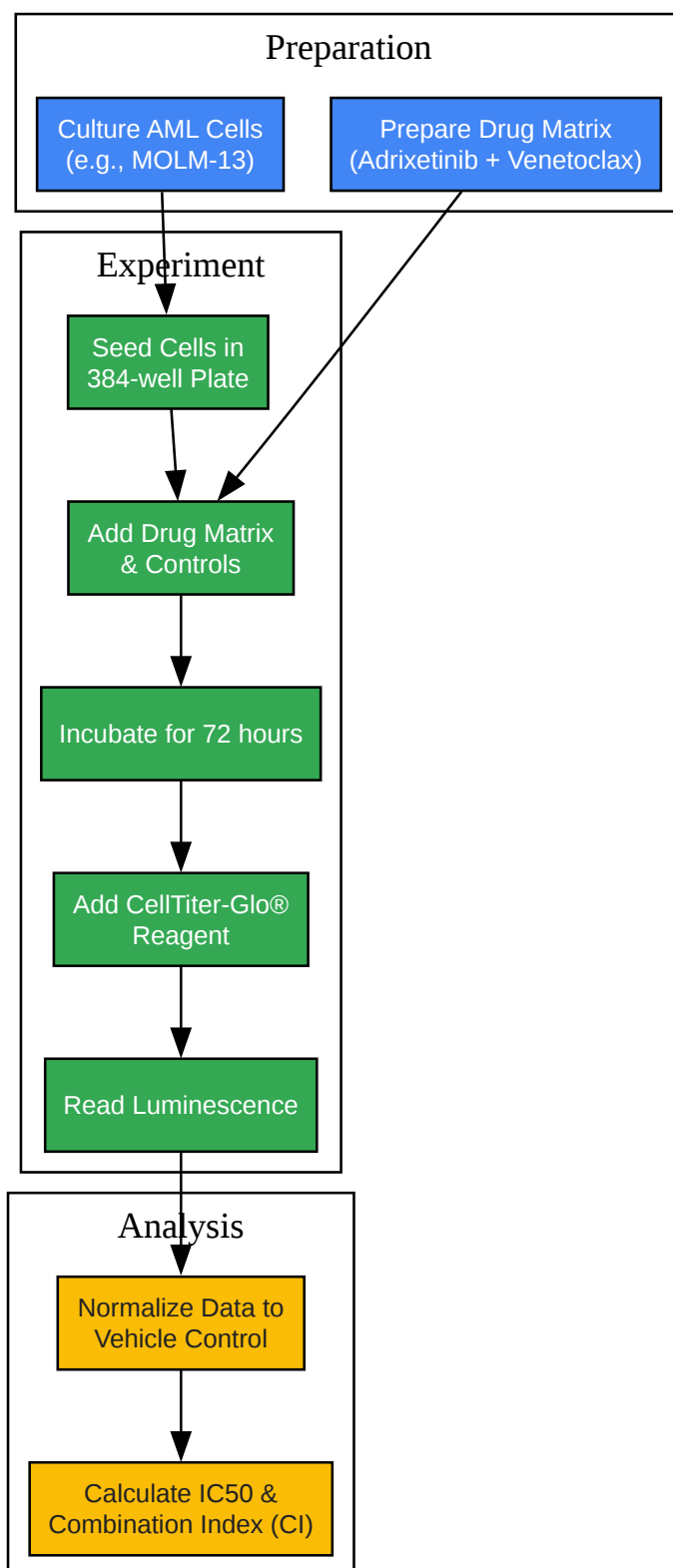
A. Materials

- AML Cell Lines (e.g., MOLM-13, MV4-11, OCI-AML3)
- Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- **Adrixetinib** (Q702) stock solution in DMSO
- Venetoclax (ABT-199) stock solution in DMSO
- 384-well white, clear-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Luminometer

B. Procedure

- **Cell Seeding:** Culture AML cells to log phase. Centrifuge and resuspend in fresh media to a concentration of 2×10^5 cells/mL. Dispense 25 μ L of cell suspension into each well of a 384-well plate (5,000 cells/well).
- **Drug Preparation:** Prepare a 6x6 dose-response matrix. Serially dilute **Adrixetinib** and Venetoclax in culture medium.

- **Drug Addition:** Using a digital dispenser or multichannel pipette, add 25 μ L of the appropriate drug dilutions to the wells. Include wells for vehicle control (DMSO) and single-agent controls.
- **Incubation:** Incubate the plate for 72 hours at 37°C, 5% CO₂.
- **Viability Measurement:** Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 25 μ L of CellTiter-Glo® reagent to each well.
- **Reading:** Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
- **Data Analysis:** Normalize luminescence values to the vehicle control (100% viability). Calculate IC₅₀ values for each drug alone using a non-linear regression model. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[8]



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Caption: Workflow for in vitro cell viability and synergy assay.

Protocol 2: Apoptosis Analysis by Annexin V Staining

This protocol measures the induction of apoptosis via flow cytometry.

A. Materials

- 6-well plates
- **Adrixetinib** and Venetoclax
- FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences)
- Binding Buffer (1X)
- Propidium Iodide (PI) Staining Solution
- Flow Cytometer

B. Procedure

- **Cell Treatment:** Seed 0.5×10^6 AML cells per well in 6-well plates. Treat with vehicle, single agents, or the combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours.
- **Cell Harvesting:** Collect cells (including supernatant) and wash twice with cold PBS.
- **Staining:** Resuspend the cell pellet in 100 μ L of 1X Binding Buffer.
- **Add Dyes:** Add 5 μ L of FITC Annexin V and 5 μ L of PI to each sample.
- **Incubation:** Gently vortex and incubate for 15 minutes at room temperature in the dark.
- **Final Preparation:** Add 400 μ L of 1X Binding Buffer to each tube.
- **Analysis:** Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Western Blot for Protein Expression

This protocol is for assessing changes in key signaling and apoptotic proteins.

A. Materials

- Cell lysates from treated cells (Protocol 2, Step 1)
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running and transfer buffers
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-MCL-1, anti-BCL-2, anti-cleaved-PARP, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL chemiluminescence substrate
- Imaging system

B. Procedure

- Protein Extraction & Quantification: Lyse cell pellets in RIPA buffer. Quantify protein concentration using the BCA assay.
- SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
- Transfer: Transfer proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

- **Antibody Incubation:** Incubate the membrane with primary antibodies overnight at 4°C. Wash thoroughly with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., GAPDH).

Protocol 4: AML Xenograft Mouse Model

This protocol outlines an in vivo study to assess the efficacy of the combination therapy.

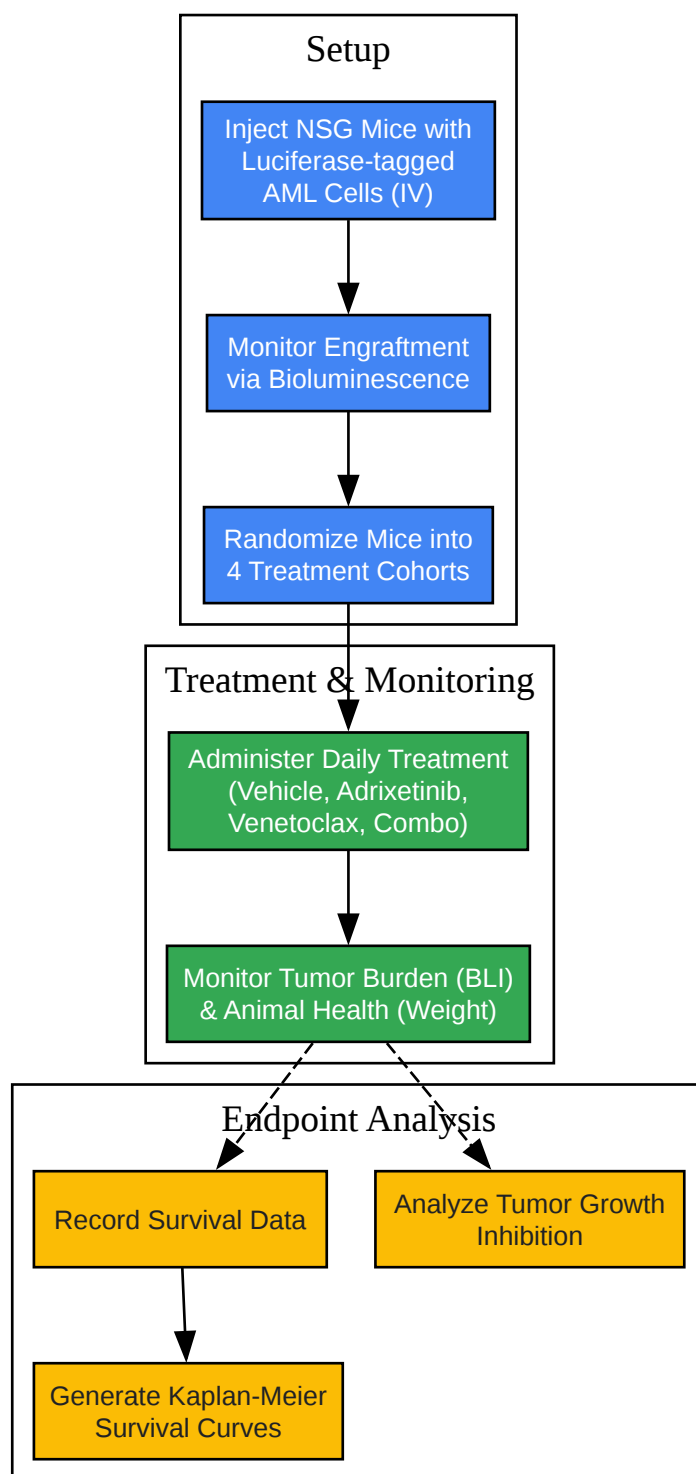
A. Materials

- Immunocompromised mice (e.g., NOD/SCID/gamma or NSG)
- AML cell line expressing luciferase (e.g., MOLM-13-luc)
- **Adrixetinib** formulation for oral gavage
- Venetoclax formulation for oral gavage
- Bioluminescence imaging (BLI) system (e.g., IVIS)
- D-luciferin substrate

B. Procedure

- **Cell Implantation:** Inject 1×10^6 MOLM-13-luc cells intravenously (tail vein) into each mouse.
- **Tumor Engraftment:** Monitor for leukemia engraftment by performing BLI weekly. Once a detectable tumor burden is established (e.g., Day 7-10), randomize mice into treatment cohorts (n=8-10 per group).
- **Treatment Cohorts:**
 - Group 1: Vehicle control (oral gavage, daily)

- Group 2: **Adrixetinib** (e.g., 10 mg/kg, oral gavage, daily)
- Group 3: Venetoclax (e.g., 100 mg/kg, oral gavage, daily)
- Group 4: **Adrixetinib** + Venetoclax
- Monitoring: Monitor tumor burden weekly using BLI. Record body weight and clinical signs of toxicity 2-3 times per week.
- Endpoints: The primary endpoint is overall survival. Mice are euthanized when they meet predefined criteria (e.g., >20% weight loss, hind-limb paralysis, moribund state). Secondary endpoints include changes in leukemia burden (BLI signal) over time.
- Data Analysis: Generate Kaplan-Meier survival curves and compare between groups using the log-rank test. Analyze BLI data to assess tumor growth inhibition.



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Caption: Workflow for an in vivo AML xenograft efficacy study.

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- To cite this document: BenchChem. [Application Notes: Adrixetinib and Venetoclax Combination Therapy in AML Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856184#adrixetinib-and-venetoclax-combination-therapy-in-aml-models]

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